1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-ethoxybenzyl)piperazine
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Overview
Description
1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-[(4-ETHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a piperazine core substituted with benzyloxy and methoxy groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-[(4-ETHOXYPHENYL)METHYL]PIPERAZINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzyloxy and methoxy substituted benzyl halides: This can be achieved through the reaction of the corresponding benzyl alcohols with halogenating agents such as thionyl chloride or phosphorus tribromide.
Nucleophilic substitution: The benzyl halides are then reacted with piperazine in the presence of a base such as potassium carbonate to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-[(4-ETHOXYPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The benzyloxy and methoxy groups can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride, converting the benzyloxy and methoxy groups to their respective alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical research.
Medicine: Its potential pharmacological properties are being explored for the treatment of various diseases, including neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-[(4-ETHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and methoxy groups can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The piperazine core can also interact with neurotransmitter receptors, potentially affecting signal transduction pathways.
Comparison with Similar Compounds
1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-[(4-ETHOXYPHENYL)METHYL]PIPERAZINE can be compared with other piperazine derivatives, such as:
1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-[(4-METHOXYPHENYL)METHYL]PIPERAZINE: This compound has a similar structure but with a methoxy group instead of an ethoxy group, which can affect its chemical reactivity and biological activity.
1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-[(4-HYDROXYPHENYL)METHYL]PIPERAZINE: The presence of a hydroxyl group instead of an ethoxy group can lead to different hydrogen bonding interactions and solubility properties.
These comparisons highlight the unique features of 1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-[(4-ETHOXYPHENYL)METHYL]PIPERAZINE, such as its specific substituents and their effects on the compound’s properties and applications.
Properties
Molecular Formula |
C28H34N2O3 |
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Molecular Weight |
446.6 g/mol |
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C28H34N2O3/c1-3-32-26-12-9-23(10-13-26)20-29-15-17-30(18-16-29)21-25-11-14-27(31-2)28(19-25)33-22-24-7-5-4-6-8-24/h4-14,19H,3,15-18,20-22H2,1-2H3 |
InChI Key |
JDAQRPQVQTWRAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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